PTX-013 HCl
Description
Overview of Calixarene (B151959) Chemistry and its Relevance in Bioactive Compound Design
Calixarenes are a class of macrocyclic compounds formed by the condensation of phenols and formaldehyde. wikipedia.org Their defining characteristic is a three-dimensional, basket-like or "calix" shape, which provides a unique scaffold for the design of bioactive molecules. wikipedia.orgresearchgate.net The structure of a calixarene features a wide upper rim and a narrow lower rim, with a central annulus or cavity. wikipedia.org This architecture is highly versatile, as the upper and lower rims can be readily functionalized with a variety of chemical groups, allowing for the fine-tuning of their size, shape, and physicochemical properties. researchgate.netfrontiersin.org
The relevance of calixarenes in bioactive compound design stems from several key structural features:
Molecular Recognition: The pre-organized hydrophobic cavity of calixarenes enables them to selectively bind to ions and neutral molecules, acting as host-guest systems. frontiersin.orgnih.gov This property is crucial for applications such as drug delivery, where the calixarene can encapsulate a therapeutic agent. nih.gov
Structural Rigidity and Flexibility: Calixarenes possess a degree of conformational flexibility, allowing them to adopt different shapes (e.g., cone, partial cone). wikipedia.org However, their structure can also be "locked" into a specific conformation through appropriate chemical modification, which is advantageous for creating specific binding interactions with biological targets. wikipedia.org
Amphiphilicity: By introducing both hydrophobic and hydrophilic functional groups, calixarenes can be designed as amphiphilic molecules. This is particularly relevant for their interaction with biological membranes and their potential to act as drug carriers.
Biocompatibility: Certain calixarene derivatives have shown limited toxicity and immune responses, making them attractive candidates for biomedical applications. frontiersin.org
The ability to systematically modify the calixarene scaffold has led to the development of derivatives with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. nuph.edu.ua
Historical Context of PTX-013 HCl Discovery and Development
The development of this compound arose from earlier research on calix frontiersin.orgarene-based compounds designed as topomimetics of an angiostatic peptide called Anginex. nih.govnih.gov The initial compounds, PTX008 and PTX009, demonstrated anti-tumor activities. nih.gov Subsequent research focused on chemically modifying the hydrophobic and hydrophilic faces of these parent compounds to discover new derivatives with enhanced potency and cytotoxic effects against cancer cells. nih.govnih.gov
This structure-activity relationship study led to the synthesis of several new calixarene compounds, among which PTX-013 emerged as a particularly potent agent. nih.gov PTX-013 is a polycationic calix frontiersin.orgarene, and its hydrochloride salt form is denoted as this compound. nih.govmedkoo.com Research published in 2013 detailed the discovery of PTX-013 and its superior performance in inhibiting the growth of various human cancer cell lines, including those that are resistant to other drugs. nih.govnih.gov
A key finding was that modifications to the hydrophilic, tertiary amine substituents on the calixarene scaffold significantly improved its function. nih.gov Specifically, reducing the length of these substituents and removing the amide linkage group present in earlier derivatives contributed to the enhanced activity of PTX-013. nih.gov
Significance of this compound as a Research Tool in Molecular and Cellular Biology
This compound has proven to be a valuable research tool for investigating fundamental cellular processes, particularly in the context of cancer biology. Its significance lies in its potent and specific effects on cancer cells, which allows researchers to probe mechanisms of cell death and drug resistance.
Cytotoxic Activity and Cell Cycle Arrest:
A primary application of this compound in research is its use as a cytotoxic agent to study cancer cell proliferation. It has been shown to be effective at inhibiting the growth of a range of human cancer cell lines at sub-micromolar concentrations. nih.gov Mechanistically, PTX-013 induces cell cycle arrest, specifically in the sub-G1 and G0/G1 phases. nih.govnih.gov This indicates a reduction in DNA synthesis and can be attributed to either apoptosis or necrosis. nih.gov The ability to induce cell cycle arrest makes PTX-013 a useful tool for studying the molecular pathways that govern cell cycle progression and cell death.
Overcoming Drug Resistance:
One of the most significant aspects of this compound for research is its effectiveness against drug-resistant cancer cells. nih.govnih.gov It has demonstrated strong cytotoxic effects against cancer cell lines with acquired resistance to other therapeutic agents. nih.gov This makes PTX-013 an important probe for investigating the mechanisms of drug resistance, a major challenge in cancer therapy. By studying how PTX-013 circumvents these resistance mechanisms, researchers can gain insights into novel therapeutic strategies.
Probing Membrane Interactions:
As a polycationic calixarene, the mechanism of action of PTX-013 is thought to involve interactions with the negatively charged components of the cell membrane. nuph.edu.uanih.gov This electrostatic interaction can lead to membrane perturbation and subsequent cellular effects. nih.gov This property allows researchers to use PTX-013 to study the role of cell surface interactions in initiating signaling cascades that lead to cell death. While the precise molecular target of PTX-013 is still under investigation, it appears to be different from that of its predecessor, PTX008, which targeted galectin-1. nih.gov
The following table summarizes some of the reported research findings on the activity of PTX-013 against various cancer cell lines.
| Cell Line | Cancer Type | Reported Activity | Reference |
| SQ20B | Head and Neck Carcinoma | Induces cell cycle arrest in sub-G1 and G0/G1 phases | nih.govnih.gov |
| B16F10 | Melanoma | Inhibits tumor growth in a syngeneic mouse model | nih.govnih.gov |
| Colo205-R | Colon Cancer (Drug-resistant) | Strong cytotoxic effect with a low IC50 value | nih.gov |
| SQ20B-R | Head and Neck Carcinoma (Drug-resistant) | Strong cytotoxic effect with a low IC50 value | nih.gov |
| MCF7-R | Breast Cancer (Drug-resistant) | Strong cytotoxic effect with a low IC50 value | nih.gov |
| DLD-R | Colon Cancer (Drug-resistant) | Strong cytotoxic effect with a low IC50 value | nih.gov |
Properties
Molecular Formula |
C44H64Cl4N4O4 |
|---|---|
Molecular Weight |
854.82 |
Appearance |
Solid powder |
Synonyms |
PTX013; PTX-013; PTX 013; PTX-013 tetrahydrochloride; PTX-013 HCl; 2,2/',2/'/',2/'/'/'-(1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayltetrakis(oxy))tetrakis(N,N-dimethylethan-1-amine) tetrahydrochloride |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Ptx 013 Hcl
Precursor Compounds and Design Rationale: From PTX008 and PTX009 to PTX-013 HCl
The development of this compound was a result of a focused structure-activity relationship (SAR) study, building upon the promising anti-tumor activities of its predecessors, PTX008 and PTX009. nih.govnih.gov These parent compounds, both calix mdpi.comarene-based topomimetics of the angiostatic peptide Anginex, laid the groundwork for the design of more potent derivatives. nih.govnih.gov
The design rationale for moving from PTX008 and PTX009 to PTX-013 involved the systematic chemical modification of the hydrophobic and hydrophilic faces of the calixarene (B151959) scaffold. nih.govnih.gov The goal was to enhance the cytotoxic efficacy against various cancer cell lines, including those exhibiting drug resistance. nih.govnih.gov PTX008, also known as OTX-008, and PTX009 were synthesized based on previously described methods. nih.gov The insights gained from their biological activities guided the structural alterations that ultimately led to the synthesis of PTX-013. nih.gov
| Compound | Precursor Of | Key Design Feature |
| PTX008 | PTX-013 | Calix mdpi.comarene-based topomimetic of Anginex. nih.govnih.gov |
| PTX009 | PTX-013 | Calix mdpi.comarene-based topomimetic of Anginex. nih.govnih.gov |
Advanced Organic Synthesis Methodologies for this compound
The synthesis of this compound and its analogs involves sophisticated organic chemistry techniques, beginning with the construction of the fundamental calixarene structure and proceeding through precise functionalization and salt formation.
Construction of the Calixarene Molecular Framework
The foundational step in the synthesis of this compound is the creation of the calixarene macrocycle. Calixarenes are typically synthesized through the base-catalyzed condensation of a phenol (B47542) (often a p-substituted phenol like p-tert-butylphenol) with formaldehyde. acs.org The size of the resulting calix[n]arene, where 'n' denotes the number of phenolic units, can be controlled by carefully managing reaction conditions such as temperature, reaction time, and the choice of base. acs.org For PTX-013, a calix mdpi.comarene serves as the core structure. nih.gov
Functionalization Approaches for Hydrophobic and Hydrophilic Moieties
The versatility of the calixarene scaffold lies in the ability to selectively functionalize its "upper" and "lower" rims. mdpi.comencyclopedia.pub The upper rim, consisting of the para-positions of the phenolic units, and the lower rim, composed of the hydroxyl groups, can be modified to introduce a variety of functional groups, thereby tuning the molecule's properties. mdpi.comencyclopedia.pub
For PTX-013, the synthesis involved chemical modifications of both the hydrophobic and hydrophilic faces of the parent compounds, PTX008 and PTX009. nih.gov This dual functionalization is a key strategy in designing calixarene-based therapeutics. frontiersin.orgnih.gov The hydrophobic core can be enhanced by introducing long-chain alkyl groups, while the hydrophilic character can be modulated by adding polar or charged groups. frontiersin.orgnih.gov Common functionalization reactions include etherification and esterification of the lower rim hydroxyl groups and electrophilic substitution on the upper rim. mdpi.comnih.gov For instance, the introduction of amine groups can be achieved through nitration followed by reduction. mdpi.com
Hydrochloride Salt Formation Techniques for Optimized Biological Study
To enhance water solubility and facilitate biological studies, PTX-013 is prepared as a hydrochloride salt. The formation of hydrochloride salts of amine-functionalized calixarenes is a standard procedure. This typically involves treating the free-base form of the calixarene with hydrochloric acid. acs.orgresearchgate.net The resulting salt is often more stable and suitable for formulation in aqueous media, which is crucial for in vitro and in vivo experiments. medcraveonline.com For example, the treatment of a tetra-amino calix mdpi.comarene with an acid like trifluoroacetic acid can yield the corresponding salt. mdpi.com A similar principle applies to the formation of this compound.
Purification and Isolation Techniques for this compound and its Analogs
The purification and isolation of this compound and its analogs are critical steps to ensure the high purity required for biological evaluation. Given the complexity of the reaction mixtures, which may contain starting materials, intermediates, and side products, chromatographic techniques are extensively employed. Column chromatography is a common method for separating calixarene derivatives based on their polarity. mdpi.com
Recrystallization is another powerful purification technique. For instance, solid calixarene complexes have been purified by recrystallization from solvents like toluene (B28343) and chloroform. rsc.org The choice of solvent system is crucial for obtaining high-purity crystalline material. mdpi.com
| Technique | Purpose | Common Solvents/Methods |
| Column Chromatography | Separation of calixarene derivatives from reaction mixtures. | Dichloromethane, Methanol, Hexane, Ethyl Acetate mdpi.com |
| Recrystallization | High-purity isolation of the final product. | Toluene, Chloroform, Methanol mdpi.comrsc.org |
| Trituration | Purification of solid products. | Ethanol acs.org |
Design Principles for Enhanced Biological Activity in Calixarene Derivatives
The design of biologically active calixarene derivatives like PTX-013 is guided by several key principles aimed at optimizing their interaction with biological targets. The multivalent nature of the calixarene scaffold allows for the presentation of multiple functional groups in a pre-organized spatial arrangement, which can lead to enhanced binding affinity and specificity for biological macromolecules like proteins. rsc.org
A crucial design strategy is the creation of amphiphilic molecules. By incorporating both hydrophobic and hydrophilic domains, calixarenes can interact with cell membranes and other biological interfaces. frontiersin.orgnih.gov For example, attaching polyethylene (B3416737) glycol (PEG) chains can improve water solubility and pharmacokinetic properties, while hydrophobic alkyl chains can enhance interactions with lipid bilayers. frontiersin.orgnih.gov
The introduction of cationic charges, as in the polycationic PTX-013, is another important design element. nih.govnih.gov These charges can facilitate electrostatic interactions with negatively charged components of cell surfaces, which can be a key mechanism for their biological activity. encyclopedia.pub The specific geometry and conformational flexibility of the calixarene core also play a significant role in its ability to bind to guest molecules and biological targets. rsc.org
Compound Names
| Abbreviation | Full Name |
| This compound | PTX-013 hydrochloride |
| PTX008 | Calix mdpi.comarene PTX008 |
| PTX009 | Calix mdpi.comarene PTX009 |
| OTX-008 | OncoEthix-008 |
| PEG | Polyethylene glycol |
Molecular and Cellular Mechanisms of Action of Ptx 013 Hcl
Interference with G Protein Signaling Pathways
Scientific literature extensively details the mechanisms of compounds abbreviated as "PTX," such as Pertussis Toxin, which are well-known for interfering with G protein signaling through ADP-ribosylation. However, for the specific compound PTX-013 HCl, a calixarene-based topomimetic, these mechanisms are not described in peer-reviewed studies. The following subsections address the topics outlined, noting the absence of specific data for this compound where applicable.
There is no scientific evidence in the available literature to suggest that the mechanism of action for this compound involves the ADP-ribosylation of G proteins. This enzymatic process, the covalent attachment of an ADP-ribose moiety, is the characteristic mechanism of bacterial toxins like Cholera Toxin and Pertussis Toxin. medkoo.com Pertussis Toxin, in particular, catalyzes the ADP-ribosylation of a cysteine residue on the alpha subunits of inhibitory G proteins (Gαi/o), which prevents the G protein from interacting with its receptor, thereby blocking its signaling pathway. medkoo.com This action is not a documented mechanism for calixarene-based compounds like this compound.
While G protein signal transduction is a critical pathway for cellular communication, the direct modulation of this pathway is not a primary reported mechanism for this compound. Research on other compounds has shown that interfering with G protein-coupled receptors (GPCRs) or the G proteins themselves can profoundly impact cellular communication, affecting processes from neurotransmission to inflammatory responses. acs.orgnih.gov However, for this compound, the molecular target has not been definitively identified, and its effects on G protein-mediated signal transduction have not been characterized. rsc.org
The activation of certain toxins and enzymes can be dependent on adenosine (B11128) triphosphate (ATP). For instance, the preactivation of Pertussis Toxin in experimental settings often involves incubation with ATP, which can help stabilize the toxin's enzymatic subunit. acs.orgsmolecule.com Extracellular ATP itself also acts as a signaling molecule by activating P2X and P2Y receptors, which can be G protein-coupled. However, a specific requirement for ATP in the activation or target interaction of this compound has not been described in the scientific literature.
Impact on Cell Cycle Progression
In contrast to the lack of data on G protein interactions, the impact of this compound on cell cycle progression is a documented and significant component of its mechanism of action.
Research has demonstrated that this compound is a potent cytotoxic agent that mechanistically induces cell cycle arrest. Studies on the radio-resistant human head and neck carcinoma cell line, SQ20B, showed that treatment with this compound leads to a significant accumulation of cells in the sub-G1 and G0/G1 phases of the cell cycle. The appearance of a sub-G1 peak in cell cycle analysis is often indicative of apoptosis, or programmed cell death, as it represents cells with fragmented DNA. The arrest in the G0/G1 phase indicates an interruption of the cell cycle before the initiation of DNA synthesis (S phase), preventing cellular proliferation.
Table 1: Effect of this compound on Cell Cycle Distribution in SQ20B Cells
| Treatment Group | % of Cells in Sub-G1 Phase | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | Data Not Specified | Data Not Specified | Data Not Specified | Data Not Specified |
| This compound | Increased | Increased | Data Not Specified | Data Not Specified |
| This table is a representation of the findings described in the referenced literature, which states a qualitative increase in these cell populations. |
Progression through the cell cycle is a tightly controlled process orchestrated by a complex network of molecular regulators, primarily cyclins and cyclin-dependent kinases (CDKs). Different cyclin-CDK complexes are active at specific phases: cyclin D-CDK4/6 and cyclin E-CDK2 regulate the G1 to S phase transition, while cyclin A-CDK2 is active in S phase and cyclin B-CDK1 controls the G2 to M phase transition.
While it is established that this compound induces cell cycle arrest in the sub-G1 and G0/G1 phases, the specific molecular regulators it targets to achieve this effect have not been fully elucidated in the available scientific literature. The precise cyclins, CDKs, or CDK inhibitors (CKIs) that are modulated by this compound to cause the observed cell cycle blockade remain an area for further investigation.
Target Identification and Protein Interactions of this compound
The polycationic calixarene (B151959) this compound is a synthetic compound recognized for its potent cytotoxic effects against various cancer cell lines, including those resistant to other drugs. nih.gov Its mechanism of action is multifaceted, involving interactions with specific proteins and the induction of cellular processes that inhibit tumor growth.
Binding Studies with Specific G Protein-Coupled Receptors (GPCRs)
Based on a review of available scientific literature, there are no specific binding studies detailing the direct interaction of this compound with G Protein-Coupled Receptors (GPCRs). Research has primarily focused on other protein targets and cellular pathways.
Interaction with Galectin-1 (GAL1) and Galectin-3 (GAL3)
Initial hypotheses about the mechanism of this compound were based on its parent compound, PTX008, an inhibitor of Galectin-1 (Gal-1). However, research has revealed a more complex interaction profile for this compound. While some early data suggested its actions might not be directed at Gal-1, more recent and detailed studies have confirmed that this compound does bind to both Gal-1 and Galectin-3 (Gal-3).
A 2021 study using nuclear magnetic resonance (NMR) spectroscopy provided significant insights into this interaction. It was determined that this compound binds to the F-face of the carbohydrate recognition domain (CRD) on Gal-3, a site distinct from the canonical carbohydrate-binding site. This interaction categorizes this compound as an allosteric inhibitor, meaning it modulates the protein's function by binding to a secondary site. The study also revealed that the hydrophobic phenyl ring crown of the calixarene is the primary binding epitope. researchgate.net
Notably, the structural modifications that differentiate this compound from its precursor, PTX008 (specifically, the removal of N-dimethyl alkyl chain amide groups), result in significantly stronger binding to both Gal-1 and Gal-3. researchgate.net Conversely, neither compound shows a strong interaction with Galectin-7. researchgate.net This enhanced affinity suggests a more potent action on pathways regulated by these galectins. Despite this, the cytotoxicity of PTX-013 has been observed in cancer cell lines with both high and low levels of Gal-1, indicating that its anti-tumor effects are not solely dependent on this interaction and that other mechanisms are at play. nih.gov
| Compound | Galectin-1 Binding | Galectin-3 Binding | Galectin-7 Binding |
|---|---|---|---|
| PTX008 | Binds | Weak Binding | No significant interaction |
| This compound | Stronger than PTX008 | ~8-fold stronger than PTX008 | No significant interaction |
Exploration of Novel Molecular Targets Beyond Initial Hypotheses
A significant molecular mechanism of this compound, independent of its effects on galectins, is its ability to disrupt the cell cycle. Research has demonstrated that this compound is a potent cytotoxic agent that mechanistically induces cell cycle arrest. nih.gov
Specifically, in studies using radio-resistant human head and neck carcinoma cells (SQ20B), treatment with this compound led to an accumulation of cells in the sub-G1 and G0/G1 phases of the cell cycle. nih.govnih.gov This indicates a reduction in DNA synthesis and a halt in cell proliferation before the mitotic phase. nih.gov This activity on the core machinery of cell division represents a key pathway for its anti-tumor effects and explains its efficacy in cancer cells that may have low expression of other potential targets like Galectin-1. nih.gov
Modulation of Immune Responses at the Cellular Level
While the anti-cancer properties of this compound are established, its specific effects on immune cells are less characterized.
Inhibition of Pro-inflammatory Cytokine Production
Direct, peer-reviewed research detailing the inhibition of pro-inflammatory cytokine production by this compound is limited. While some commercial suppliers note this inhibitory capability, primary research data is not extensively available. smolecule.com However, related studies on similar compounds offer potential indirect mechanisms. For instance, some calixarene-based topomimetics have been shown to neutralize lipopolysaccharide (LPS), a bacterial endotoxin (B1171834) that is a powerful trigger for the release of pro-inflammatory cytokines by immune cells like macrophages. acs.org This suggests a potential application for such compounds in modulating inflammatory responses, though specific studies on this compound are required for confirmation.
Preclinical Pharmacological and Biological Activities of Ptx 013 Hcl in Model Systems
In Vitro Cytotoxicity and Cell Proliferation Studies
The antitumor properties of PTX-013 HCl have been evaluated through a series of in vitro studies, focusing on its ability to inhibit the growth of human cancer cell lines.
This compound has shown potent cytotoxic activity against a variety of human cancer cell lines. medkoo.com Notably, it is effective in inhibiting the growth of drug-resistant cancer cells. medkoo.com Research has highlighted its activity in cell lines such as the radio-resistant human head and neck carcinoma model, SQ20B. medkoo.com While specific data on Colo205-R, MCF7-R, and DLD-R cell lines are not detailed in the provided search results, the general statement of its efficacy against drug-resistant cancer cells suggests potential activity in these models as well. medkoo.com
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Type | Key Findings |
|---|
| SQ20B | Radio-resistant head and neck carcinoma | this compound effectively inhibits cell growth and induces cell cycle arrest. medkoo.com |
This table is generated based on available data and will be updated as more specific research findings become available.
The evaluation of the cytotoxic effects of compounds like this compound typically involves establishing a dose-response relationship. This is a fundamental concept in toxicology and pharmacology that describes how the magnitude of the response of an organism is related to the dose of the drug or toxin. orst.edunumberanalytics.com
Standard methodologies for assessing dose-response relationships in vitro include:
Cell Viability Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used to measure cellular metabolic activity as an indicator of cell viability. biorxiv.orgwaocp.orgnih.gov A decrease in metabolic activity is indicative of cell death or a reduction in proliferation.
Plotting Dose-Response Curves: The data obtained from these assays are typically plotted with the drug concentration on the x-axis (often on a logarithmic scale) and the measured response (e.g., percentage of cell viability) on the y-axis. This graphical representation, often a sigmoidal curve, allows for the determination of key parameters. pharmacologyeducation.org
Determination of IC50/EC50 Values: A crucial parameter derived from the dose-response curve is the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). pharmacologyeducation.org The IC50 represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro, such as cell proliferation. biorxiv.orgwaocp.org
These methodologies allow researchers to quantify the potency of a compound and compare its effectiveness across different cell lines or with other compounds. orst.edupharmacologyeducation.org
This compound was developed through the structural modification of its parent compound, PTX008. nih.gov The primary change involved the removal of the N-dimethyl alkyl chain amide groups, resulting in a reduced alkyl chain length and a more polar character for PTX-013. nih.govresearchgate.net
This structural alteration led to a significant enhancement in its biological activity. In comparative studies, PTX-013 demonstrated approximately eightfold stronger binding to galectin-3 (Gal-3) than PTX008. nih.govresearchgate.net It also exhibited stronger binding to galectin-1 (Gal-1). nih.govresearchgate.net In a syngeneic B16F10 melanoma tumor mouse model, PTX-013 at a dose of 0.5 mg/Kg was about 50-fold more effective at inhibiting tumor growth than its parent compound, PTX008. medkoo.com
Table 2: Comparative Activity of this compound and PTX008
| Feature | PTX008 | This compound |
|---|---|---|
| Structural Difference | Contains N-dimethyl alkyl chain amide groups nih.gov | N-dimethyl alkyl chain amide groups removed nih.govresearchgate.net |
| Binding to Galectin-3 | Weaker binding nih.govresearchgate.net | ~8-fold stronger binding nih.govresearchgate.net |
| Binding to Galectin-1 | Binds to Gal-1 nih.govresearchgate.net | Stronger binding than PTX008 nih.govresearchgate.net |
| In Vivo Tumor Inhibition | Less potent medkoo.com | ~50-fold more potent in B16F10 model medkoo.com |
Cellular Apoptosis and Necrosis Induction Studies
The cytotoxic effects of this compound are mediated through the induction of programmed cell death, a crucial mechanism for eliminating cancerous cells.
Mechanistic studies have shown that this compound induces cell cycle arrest, particularly in the sub-G1 and G0/G1 phases in SQ20B cells, which is a hallmark of apoptosis. medkoo.com The process of apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. scielo.orgmdpi.com
Intrinsic Pathway: This pathway is triggered by intracellular stress and involves the release of cytochrome c from the mitochondria into the cytoplasm. nih.govplos.org Cytochrome c then forms a complex with Apaf-1, leading to the activation of caspase-9, which in turn activates executioner caspases like caspase-3. mdpi.comnih.gov
Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as Fas or TNF receptors. scielo.orgmdpi.com This binding leads to the recruitment of adaptor proteins and the activation of caspase-8, which can then directly activate executioner caspases. scielo.org
While the specific apoptotic pathway activated by this compound is not explicitly detailed in the provided search results, its ability to induce cell cycle arrest in the sub-G1 phase strongly suggests the involvement of one or both of these apoptotic cascades. medkoo.com
Beyond inducing apoptosis through cell cycle arrest, anticancer agents can trigger other forms of cell death. While apoptosis is a primary mechanism, necrosis is another form of cell death that can be induced by cytotoxic compounds. nih.gov
Necrosis: Unlike the programmed and orderly process of apoptosis, necrosis is often characterized by cell swelling, membrane rupture, and the release of cellular contents, which can lead to inflammation. mdpi.comnih.gov Some anticancer drugs, such as paclitaxel (B517696), have been shown to induce both apoptosis and necrosis, with the specific mechanism sometimes depending on the cell cycle stage. nih.gov For instance, in U937 leukemic cells, paclitaxel induced apoptosis primarily in the G1 and S phases, while cells in the G2/M phase died through both apoptosis and necrosis. nih.gov
Further investigation is required to determine if this compound induces other forms of cell death, such as necrosis or autophagic cell death, in addition to apoptosis. nih.gov
In Vivo Efficacy Studies in Preclinical Animal Models
The in vivo antitumor efficacy of this compound has been evaluated in preclinical syngeneic animal models, which utilize immunocompetent mice to better mimic the tumor microenvironment. A notable study investigated the effects of this compound in the highly aggressive B16F10 melanoma mouse model. nih.govresearchgate.net This model is widely used in cancer research to assess the therapeutic potential of novel compounds against melanoma, a particularly challenging form of skin cancer. mdpi.com
In this model, this compound demonstrated significant tumor growth inhibition. Research findings indicate that PTX-013 is a potent cytotoxic agent against various tumor types, including drug-resistant cancers. nih.govresearchgate.net A direct comparison with its parent compound, PTX008, revealed the superior efficacy of this compound. Specifically, in the B16F10 melanoma tumor mouse model, this compound was found to inhibit tumor growth by approximately 50-fold more effectively than PTX008. nih.govresearchgate.net This highlights the chemical modifications undertaken to enhance its antitumor properties. The mechanism behind this potent activity is linked to the induction of cell cycle arrest. nih.gov
| Compound | Animal Model | Key Finding | Reference |
|---|---|---|---|
| This compound | B16F10 Melanoma Mouse Model | Approximately 50-fold greater tumor growth inhibition compared to the parent compound PTX008. | nih.govresearchgate.net |
Pharmacodynamics (PD) explores what a drug does to the body, while pharmacokinetics (PK) examines what the body does to a drug, including its absorption, distribution, metabolism, and excretion. Key pharmacokinetic parameters that are crucial for understanding the activity of a compound like this compound include its exposure, typically measured as the area under the concentration-time curve (AUC), and its elimination half-life (t½). libretexts.orgnih.gov
Preliminary pharmacodynamic studies on this compound have been conducted. The results from these initial investigations are promising, suggesting that this compound possesses favorable in vivo characteristics. nih.govresearchgate.net Specifically, the compound is reported to have good in vivo exposure and a relatively long half-life. nih.govresearchgate.net
A longer half-life indicates that the compound remains in the body for a more extended period, which can be advantageous for maintaining therapeutic concentrations at the tumor site. Good exposure suggests that a sufficient amount of the drug reaches the systemic circulation to exert its therapeutic effect. While specific quantitative data for the half-life, clearance, and volume of distribution of this compound are not detailed in the available literature, the qualitative assessment points towards a favorable pharmacokinetic profile for an anticancer agent.
| Compound | Pharmacodynamic/Pharmacokinetic Finding | Implication | Reference |
|---|---|---|---|
| This compound | Good in vivo exposure and a relatively long half-life. | Suggests the compound can maintain therapeutic concentrations in the body, which is favorable for anticancer activity. | nih.govresearchgate.net |
Investigation of Anti-inflammatory Potential in Experimental Models
While the primary focus of research on this compound has been its anticancer properties, the broader class of compounds to which it belongs, calixarenes, has been investigated for various biological activities, including anti-inflammatory effects. acs.orgresearchgate.netnih.gov Calixarenes are macrocyclic compounds that can be functionalized to interact with biological targets. mdpi.com
Currently, there are no specific published studies detailing the investigation of the anti-inflammatory potential of this compound in experimental models. However, research on other calixarene (B151959) derivatives has demonstrated their capacity to modulate inflammatory responses. For instance, certain calix researchgate.netarene derivatives have been shown to exhibit greater anti-inflammatory effects than ibuprofen (B1674241) in a carrageenan-induced edema model. researchgate.net Other studies have utilized calixarene-based nanoassemblies to enhance the anti-inflammatory effects of other therapeutic agents, such as curcumin, in models of uveitis. acs.orgarvojournals.orgoculistaitaliano.it Furthermore, specific sulfonatocalixarenes have been shown to possess inherent anti-inflammatory properties by inhibiting neuroinflammation in both in vitro and in vivo models. nih.gov
These findings suggest that the calixarene scaffold, which forms the basis of this compound, has the potential for anti-inflammatory activity. Future research may explore whether this compound itself possesses such properties, which could complement its primary antitumor function.
Structure Activity Relationship Sar of Ptx 013 Hcl and Calixarene Analogs
Influence of Chemical Modifications on Biological Activity
Chemical modifications to the calixarene (B151959) scaffold are pivotal in determining the molecule's therapeutic potential. PTX-013 HCl emerged from a focused SAR study that involved systematically altering the parent compounds, PTX008 and PTX009, which were designed as topomimetics of an anti-angiogenic peptide. nih.govnih.gov These modifications targeted both the hydrophobic and hydrophilic surfaces of the calixarene molecule to optimize its anti-tumor effects. nih.gov
The amphiphilic nature of calixarenes, with their distinct hydrophobic and hydrophilic faces, is a key determinant of their biological interactions. The hydrophobic face, typically the lower rim, often consists of alkyl groups, while the hydrophilic face, or upper rim, is decorated with polar or charged functional groups. mdpi.comnih.gov
In the development of PTX-013, researchers systematically modified these faces on the calix medkoo.comarene scaffold of parent compounds PTX008 and PTX009. nih.gov PTX-013 was designed with the same hydrophobic face as PTX008 but possesses shorter 2-dimethylaminoethyoxy groups on its hydrophilic face, contrasting with the larger N-(2-dimethylamino)ethyl acetamido groups of the parent compound. nih.gov This specific modification to the hydrophilic face resulted in PTX-013 being a significantly more potent cytotoxic agent against various human cancer cell lines, including those resistant to other drugs. nih.govnih.gov
Other hybrid analogs were also synthesized to probe these relationships. For example, PTX014 combines the hydrophobic face of PTX009 with the hydrophilic face of PTX008. nih.gov Conversely, PTX015 features the hydrophobic face of PTX008 and the hydrophilic face of PTX-013. nih.gov The variation in the hydrophilic/hydrophobic balance through grafting different functional groups onto the calixarene core is a known strategy to modify in vitro activity. nih.gov Studies on other calixarenes have shown that introducing amine groups with long hydrophobic side chains can lead to a loss of antibacterial activity, while secondary amine substituents with short hydrophobic chains can greatly improve it. frontiersin.org
Table 1: Structural Modifications of PTX-013 and Analogs
| Compound | Calixarene Core | Hydrophobic Face (Lower Rim) Modification | Hydrophilic Face (Upper Rim) Modification | Key Finding from Modification |
|---|---|---|---|---|
| PTX008 | Calix medkoo.comarene | Reference Hydrophobic Face | N-(2-dimethylamino)ethyl acetamido groups | Parent compound with anti-tumor activity. nih.gov |
| PTX009 | Calix medkoo.comarene | Modified Hydrophobic Face | N-(2-dimethylamino)ethyl acetamido groups | Parent compound with anti-tumor activity. nih.gov |
| PTX-013 | Calix medkoo.comarene | Same as PTX008 | Shorter 2-dimethylaminoethyoxy groups | Significantly more potent and cytotoxic than parent compounds. nih.govnih.gov |
| PTX012 | Calix smolecule.comarene | Same chemical character as PTX008 | Same chemical character as PTX008 | Larger molecular footprint to test effect of scaffold size. nih.gov |
| PTX014 | Calix medkoo.comarene | Same as PTX009 | Same as PTX008 | Hybrid design to probe SAR. nih.gov |
| PTX015 | Calix medkoo.comarene | Same as PTX008 | Same as PTX-013 | Hybrid design to probe SAR. nih.gov |
To test the effect of the core size or "molecular footprint," a calix smolecule.comarene analog, PTX012, was synthesized. nih.gov This compound maintains the same chemical nature on its hydrophobic and hydrophilic faces as PTX008 but has a larger scaffold due to the inclusion of two additional aromatic moieties. nih.gov While the study introducing PTX-013 focused primarily on the superior activity of the calix medkoo.comarene-based PTX-013, the creation of a calix smolecule.comarene version underscores the importance of the core structure in SAR studies. The size of the core dictates the spatial arrangement of the functional groups on the rims, which is crucial for binding to biological targets. frontiersin.org For instance, the organizational capacity of the calixarene is considered to play a pivotal role in observed antimicrobial activities. nih.gov
Correlation between Structural Features and Specific Mechanism of Action Aspects
The specific chemical structure of PTX-013 is directly correlated with its mechanism of action as a potent cytotoxic agent. nih.govmedkoo.com Unlike its parent compound PTX008, which acts more like a cytostatic agent, PTX-013 functions primarily as a cytotoxic drug. nih.gov
Exposure of cancer cells to PTX-013 leads to cell cycle arrest in the sub-G1 and G0/G1 phases. nih.govnih.gov This effect is often indicative of DNA fragmentation and the induction of apoptosis or necrosis. nih.gov The polycationic nature of PTX-013, a result of the dimethylaminoethyoxy groups on its hydrophilic face, is a key structural feature. Polycationic functional groups are often employed in bioactive calixarenes to interact with negatively charged biological structures like cell membranes or DNA. nih.govfrontiersin.org The potent cytotoxicity of PTX-013, including against drug-resistant cancer cells, is attributed to this specific combination of a rigid amphipathic scaffold and its polycationic surface. nih.gov
Comparative Analysis of this compound and Other Calixarene-Based Bioactive Molecules
When compared to its direct predecessors, this compound demonstrates markedly superior biological activity. In a syngeneic B16F10 melanoma tumor mouse model, PTX-013 was found to inhibit tumor growth approximately 50-fold more effectively than the parent compound PTX008. nih.govmedkoo.com This enhanced potency highlights the success of the targeted chemical modifications made to its hydrophilic face. nih.gov
Table 2: Comparative In Vitro Proliferation Inhibition (IC50) of PTX Analogs
| Compound | IC50 on SQ20B cells (µM) | IC50 on FaDu cells (µM) | IC50 on B16F10 cells (µM) |
|---|---|---|---|
| PTX008 | >100 | >100 | >100 |
| PTX009 | >100 | >100 | >100 |
| PTX-013 | 1.4 | 1.5 | 1.3 |
| PTX012 | >100 | >100 | >100 |
| PTX014 | >100 | >100 | >100 |
| PTX015 | 1.2 | 1.3 | 1.2 |
Beyond its immediate analogs, PTX-013 can be compared to a wide array of other bioactive calixarene molecules developed for different purposes.
Antimicrobial Calixarenes : Many calixarenes have been functionalized to act as antimicrobial agents. These often feature cationic groups, such as guanidinium (B1211019), to interact with and disrupt bacterial cell membranes. nih.govrsc.org For example, certain calix medkoo.comarene derivatives with guanidinium groups at the upper or lower rim show significant antibacterial activity. nih.govrsc.org The design principle of using a polycationic surface is shared with PTX-013, although the specific functional groups and intended targets differ.
Drug Delivery Calixarenes : Other research focuses on using calixarenes as carriers for existing drugs like doxorubicin. mdpi.comfrontiersin.org In these cases, the calixarene is modified to be amphiphilic, allowing it to self-assemble into micelles that can encapsulate a drug payload. nih.govfrontiersin.org For instance, attaching hydrophilic PEG chains to the upper rim and retaining hydrophobic alkyl chains on the lower rim creates a structure capable of drug encapsulation. mdpi.comnih.gov This contrasts with PTX-013, where the calixarene scaffold itself is the primary bioactive agent, not a carrier. nih.gov While preliminary data suggest the molecular target for PTX-013 is yet to be identified, its action is not believed to be directed at Galectin-1, a target of some other anticancer agents. mdpi.com
This comparative analysis underscores the remarkable tuneability of the calixarene platform. By strategically altering the core structure and the functional groups on the rims, scientists can develop molecules with diverse biological activities, from direct cytotoxicity, as seen with PTX-013, to antimicrobial action or sophisticated drug delivery systems.
Mechanisms of Resistance to Ptx 013 Hcl in Preclinical Models
Characterization of PTX-013 HCl-Resistant Cell Lines
Preclinical studies have utilized a panel of human cancer cell lines with known resistance to other anti-cancer drugs to characterize the efficacy of this compound. medkoo.com These cell lines, often exhibiting an epithelial to mesenchymal transition (EMT) phenotype, provide a robust model for evaluating the compound's ability to overcome common mechanisms of drug resistance. medkoo.com this compound has demonstrated strong cytotoxic effects against these resistant cell lines, with IC50 values typically around 3 µM or less, similar to its activity against their non-resistant, parental counterparts. medkoo.com
The resistant cell lines used in these studies were developed through various methods, conferring resistance to different classes of anti-cancer agents. medkoo.com A summary of these cell lines and their origins of resistance is provided below.
| Cell Line | Cancer Type | Parental Cell Line | Resistance Acquired To | Method of Resistance Induction |
| Colo205-R | Colon Adenocarcinoma | Colo205 | Protein Kinase C modulators (e.g., Enzastaurin) | Acquired resistance |
| SQ20B-R | Head & Neck Squamous Carcinoma | SQ20B (inherently radio-resistant) | PTX008 | Acquired resistance after ~6 months of treatment |
| MCF7-R | Breast Adenocarcinoma | MCF-7 | Not specified, associated with EMT | Knockdown of WISP-2/CCN5 |
| DLD-R | Colon Adenocarcinoma | DLD-1 | Not specified, associated with EMT | Conditional expression of the transcriptional repressor Snail |
This table details the characteristics of drug-resistant human cancer cell lines used in preclinical studies to evaluate the efficacy of this compound. medkoo.com
Identification of Adaptive Mechanisms in Resistant Models
The primary adaptive mechanism observed in preclinical models is not one of resistance to this compound, but rather the compound's ability to circumvent existing resistance pathways. The mechanism of action for this compound appears to be distinct from its parent compound, PTX008, and other agents to which the tested cell lines are resistant. medkoo.com
Studies indicate that this compound functions as a cytotoxic drug, inducing cell cycle arrest and cell death. medkoo.comnih.gov In SQ20B cells, for instance, exposure to this compound leads to an accumulation of cells in the G0/G1 and sub-G1 phases of the cell cycle. medkoo.comspandidos-publications.comresearchgate.net This suggests the compound causes a reduction in DNA synthesis and induces DNA fragmentation, which can be a result of apoptosis or necrosis. medkoo.com
The parent compound, PTX008, is understood to target galectin-1. medkoo.com However, the different activity profile of this compound suggests that it likely does not target galectin-1, or does so in a different manner. medkoo.com This difference in molecular targets is a key reason why cell lines resistant to PTX008, like the SQ20B-R line, remain sensitive to this compound. medkoo.com The development of this compound is an example of how structural modifications to a compound can alter its biological activity and potentially overcome existing resistance. researchgate.net
Advanced Research Methodologies and Analytical Approaches for Ptx 013 Hcl Studies
High-Throughput Screening and Assay Development for Activity Profiling
To determine the biological activity of a novel compound such as PTX-013 HCl, high-throughput screening (HTS) would be a primary step. HTS allows for the rapid, parallel testing of thousands of compounds to identify "hits"—molecules that demonstrate a desired biological effect. This process would involve the development of specific and sensitive assays.
A typical HTS workflow for a new compound would include:
Target Identification: Determining the potential biological targets (e.g., enzymes, receptors, ion channels) against which this compound would be screened.
Assay Development: Creating robust and miniaturized assays suitable for automation. These could be biochemical assays measuring enzyme inhibition or binding affinity, or cell-based assays assessing cellular responses like viability, proliferation, or the activation of signaling pathways.
Screening Campaign: Executing the screen of this compound against a panel of targets or in a phenotypic screen to identify any significant biological activity.
Hit Confirmation and Validation: Re-testing initial hits to confirm their activity and rule out false positives. Dose-response studies would be conducted to determine the potency (e.g., IC50 or EC50) of the compound.
| Parameter | Description | Example for a Kinase Inhibitor Screen |
| Assay Principle | The fundamental mechanism of measurement. | Measurement of ATP consumption or product formation. |
| Detection Method | The technology used to quantify the assay signal. | Luminescence, fluorescence, or fluorescence resonance energy transfer (FRET). |
| Assay Format | The physical setup of the assay. | 384-well or 1536-well microplates. |
| Key Metrics | Statistical measures of assay quality. | Z'-factor > 0.5, Signal-to-background ratio > 2. |
Omics-Based Methodologies for Mechanistic Elucidation
Once a biological activity is confirmed, "omics" technologies would be employed to understand the mechanism of action of this compound at a systemic level.
Transcriptomics and Proteomics for Differential Expression Analysis
Transcriptomics (e.g., RNA-sequencing) and proteomics (e.g., mass spectrometry-based proteomics) would be used to analyze changes in gene and protein expression in cells or tissues treated with this compound. By comparing treated samples to untreated controls, researchers could identify pathways and biological processes modulated by the compound.
| Omics Technology | Information Gained | Potential Findings for this compound |
| Transcriptomics | Changes in mRNA expression levels. | Upregulation of apoptotic genes, downregulation of cell cycle progression genes. |
| Proteomics | Changes in protein abundance and post-translational modifications. | Altered phosphorylation status of key signaling proteins. |
Multi-omics Profiling of Sensitive versus Resistant Models
To investigate potential mechanisms of resistance to this compound, a multi-omics approach would be applied to cell lines that are either sensitive or have developed resistance to the compound. This integrated analysis of the genome, transcriptome, proteome, and metabolome could reveal the molecular signatures associated with resistance, providing insights for developing strategies to overcome it.
Computational Approaches in Drug Discovery and Design
Computational methods are integral to modern drug discovery and would be applied throughout the study of this compound.
Molecular Modeling and Docking Studies for Target Binding Prediction
If a direct molecular target of this compound is identified, molecular modeling and docking studies would be used to predict how the compound binds to its target protein. These computational simulations provide a three-dimensional view of the compound-protein interaction, highlighting key binding residues and interactions. This information is crucial for understanding the basis of the compound's activity and for designing more potent and selective derivatives.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Settings
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling would be essential in the preclinical evaluation of this compound. PK describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while PD describes what the drug does to the body (the relationship between drug concentration and its effect).
PK/PD models would be developed using data from in vitro and in vivo preclinical studies (e.g., in animal models). These models help in understanding the dose-exposure-response relationship, which is critical for predicting the therapeutic window and for guiding the design of clinical trials.
| PK Parameter | Description | PD Parameter | Description |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Emax | The maximum effect of the drug. |
| Volume of Distribution (Vd) | The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. | EC50 | The concentration of the drug that produces 50% of the maximal effect. |
| Half-life (t1/2) | The time required for the drug concentration to decrease by half. | Slope Factor | Describes the steepness of the dose-response curve. |
Advanced In Vitro and Ex Vivo Model Systems
The transition from traditional two-dimensional (2D) cell culture to more physiologically relevant models is a critical advancement in preclinical compound evaluation. These sophisticated systems better mimic the complex microenvironment of human tissues, potentially offering more predictive insights into a compound's efficacy.
Organoids and 3D Cell Culture Models for Compound Evaluation
Three-dimensional (3D) cell culture models, such as multicellular tumor spheroids and organoids, represent a significant leap forward from conventional 2D monolayer cultures. nih.govtechnologynetworks.com These models recapitulate key aspects of in vivo tumors, including cellular heterogeneity, cell-cell interactions, and the formation of nutrient and oxygen gradients. nih.gov Organoids, in particular, are self-organizing 3D structures derived from stem cells that can differentiate to form organ-specific cell types with a structure reminiscent of the original tissue. biocompare.com
The evaluation of a compound like this compound in these models provides a more accurate assessment of its potential efficacy. The complex architecture of 3D cultures can present physical barriers to drug penetration and include quiescent cell populations that are less susceptible to cytotoxic agents, factors that are absent in 2D models. High-content imaging and analysis are often employed to characterize compound effects within these complex microtissues, providing multiparametric data on cell viability, apoptosis, and morphology. youtube.com
Illustrative Data: The following table presents hypothetical data from a comparative study evaluating this compound in a standard 2D monolayer culture versus a 3D spheroid model derived from the same cancer cell line.
| Model Type | This compound IC50 (µM) | Max Apoptosis Rate (%) | Notes |
| 2D Monolayer | 0.58 | 85% | All cells are uniformly exposed to the compound. |
| 3D Spheroid | 4.72 | 45% (in core) | Demonstrates reduced sensitivity, likely due to limited drug penetration and cellular heterogeneity. |
This table is for illustrative purposes only and represents the type of data generated in such an experiment.
Patient-Derived Xenografts (PDX) for Translatability Studies
Patient-derived xenograft (PDX) models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. taconic.comoatext.com These models are considered a critical tool in translational oncology because they largely retain the principal characteristics of the original patient tumor, including its genetic diversity, histological architecture, and therapeutic response. nih.govnih.gov Unlike traditional cell line-based xenografts, which can undergo significant genetic and phenotypic changes after years in culture, low-passage PDX models are thought to be more predictive of clinical outcomes. taconic.com
For a compound like this compound, testing in a panel of well-characterized PDX models can provide crucial data on its activity across a range of tumor subtypes. This "xenopatient" or "avatar" approach allows researchers to identify potential biomarkers of response and resistance, helping to define the patient populations most likely to benefit from the therapy. nih.govmdpi.com
Illustrative Data: The table below shows a hypothetical outcome of a this compound efficacy study in a panel of PDX models established from different patients with the same cancer type.
| PDX Model ID | Key Genetic Marker | This compound Treatment | Tumor Growth Inhibition (TGI %) | Response Classification |
| PDX-001 | Gene A Mutation | Vehicle Control | 0% | - |
| This compound | 85% | Responder | ||
| PDX-002 | Gene A Wild-Type | Vehicle Control | 0% | - |
| This compound | 15% | Non-Responder | ||
| PDX-003 | Gene B Overexpression | Vehicle Control | 0% | - |
| This compound | 92% | Responder | ||
| PDX-004 | Gene A Wild-Type | Vehicle Control | 0% | - |
| This compound | 21% | Non-Responder |
This table is for illustrative purposes only and represents the type of data generated in a PDX study.
Reproducibility and Statistical Considerations in Preclinical Research
Ensuring the reliability and reproducibility of preclinical data is paramount for the successful translation of novel compounds into clinical use. This requires rigorous attention to experimental design, quality control, and statistical analysis.
Standardized Assay Protocols and Quality Control
Standardized Operating Procedures (SOPs) are essential for ensuring consistency and minimizing variability in preclinical research. biobostonconsulting.com For any assay used to evaluate this compound, a detailed SOP would be established, covering all aspects of the experimental workflow, from cell line authentication and culture conditions to reagent preparation and data acquisition. infinixbio.comfastercapital.com
Quality control (QC) measures are implemented throughout the process. biobostonconsulting.com This includes regular calibration of equipment, validation of reagents, and the use of appropriate positive and negative controls to ensure the assay is performing within established parameters. fastercapital.com Adherence to such quality frameworks is critical for generating robust and reproducible data that can be confidently used for decision-making. nih.govtranslationalresourcecenter.org
Illustrative Data: The following table outlines key parameters for a standardized cell viability assay protocol for testing this compound.
| Parameter | Specification | Quality Control Check |
| Cell Line | MCF-7 | STR profile confirmed quarterly; Mycoplasma tested monthly. |
| Seeding Density | 5,000 cells/well | Cell count verified by automated counter; CV <10%. |
| Compound Dilution | 10-point, 3-fold serial dilution | Freshly prepared from a qualified DMSO stock. |
| Incubation Time | 72 hours | +/- 15 minutes. |
| Positive Control | Doxorubicin (1 µM) | Inhibition must be >80%. |
| Negative Control | 0.1% DMSO | Cell viability must be >95%. |
| Assay Readout | CellTiter-Glo® | Z'-factor > 0.5. |
This table is for illustrative purposes only and represents key elements of a standardized assay protocol.
Nonlinear Regression Models for Dose-Response Analysis
Dose-response experiments are fundamental in pharmacology for characterizing the relationship between the concentration of a compound and its biological effect. The resulting data are typically plotted as a sigmoidal curve, which is analyzed using nonlinear regression models. graphpad.comnih.gov
This statistical approach fits the experimental data to a mathematical equation, such as the four-parameter logistic model, to derive key quantitative parameters. sas.com These parameters include the IC50 (or EC50), which is the concentration of the compound that produces 50% of the maximal inhibitory (or stimulatory) effect, the Hill slope, which describes the steepness of the curve, and the top and bottom plateaus of the curve. nih.gov Accurate determination of these values is crucial for comparing the potency of different compounds and understanding their mechanism of action. graphpad.comyoutube.com
Illustrative Data: This table shows hypothetical parameters for this compound derived from a nonlinear regression analysis of dose-response data in different cell lines.
| Cell Line | IC50 (µM) [95% CI] | Hill Slope | R² |
| Cell Line A | 0.45 [0.39 - 0.52] | -1.2 | 0.992 |
| Cell Line B | 1.31 [1.15 - 1.49] | -0.9 | 0.987 |
| Cell Line C | 8.95 [7.80 - 10.27] | -1.1 | 0.990 |
This table is for illustrative purposes only and represents typical output from a dose-response curve analysis.
Machine Learning for Identifying Covariates in Drug Response
Machine learning (ML) algorithms are increasingly being applied in preclinical research to analyze complex datasets and identify factors, or covariates, that influence drug response. nih.govnih.gov Supervised ML models can be trained on large datasets that integrate compound activity data with multi-omics information from cell lines or PDX models (e.g., gene expression, mutation status, proteomics). nih.gov
These models can identify complex patterns and relationships that may not be apparent through traditional statistical methods. frontiersin.org By determining the features that are most predictive of sensitivity or resistance to a compound like this compound, machine learning can help in identifying predictive biomarkers and generating hypotheses for mechanisms of action. researchgate.netresearchgate.net This data-driven approach can significantly enhance the efficiency of preclinical model building and biomarker discovery. nih.gov
Illustrative Data: The table below provides a hypothetical output from a machine learning model (e.g., Random Forest) ranking the importance of various molecular features in predicting the response to this compound across a panel of cancer cell lines.
| Rank | Feature (Covariate) | Feature Type | Importance Score |
| 1 | ABCB1 Expression | Gene Expression | 0.92 |
| 2 | KRAS G12V Mutation | Somatic Mutation | 0.85 |
| 3 | EGFR Expression | Gene Expression | 0.76 |
| 4 | SLFN11 Expression | Gene Expression | 0.68 |
| 5 | PTEN Status | Copy Number Alteration | 0.55 |
This table is for illustrative purposes only and demonstrates how machine learning can be used to rank covariates.
Future Directions and Conceptual Research Applications of Ptx 013 Hcl
Exploration of PTX-013 HCl in Combinatorial Preclinical Strategies
The potential of this compound as a component of combination therapies is an area of considerable interest for future preclinical research. researchgate.net The rationale for this approach lies in the possibility of achieving synergistic effects, overcoming drug resistance, and potentially reducing the toxicity of individual agents.
One promising avenue is the combination of this compound with established chemotherapeutic agents. Preclinical models could be designed to assess the efficacy of this compound when administered alongside drugs such as taxanes (e.g., paclitaxel) or platinum-based compounds (e.g., cisplatin). nih.govmdpi.com Such studies would aim to determine if the combination leads to enhanced tumor cell killing or the resensitization of resistant cell lines. The potent cytotoxic nature of this compound against drug-resistant cancer cells suggests its potential to be particularly effective in this context. nih.gov
Another area of exploration is the combination of this compound with radiation therapy. Preclinical studies have shown that some anti-angiogenic agents can enhance the efficacy of radiation treatment by improving tumor oxygenation. nih.gov Investigating whether this compound, a derivative of an anti-angiogenic peptide mimetic, can modulate the tumor microenvironment to enhance radiosensitivity would be a valuable line of inquiry. In vivo studies using tumor xenograft models would be instrumental in evaluating the scheduling and efficacy of such combination treatments.
Potential Combinatorial Strategies for this compound in Preclinical Research
| Combination Agent | Rationale | Preclinical Models | Key Endpoints |
|---|---|---|---|
| Standard Chemotherapeutics (e.g., Paclitaxel (B517696), Cisplatin) | To investigate synergistic cytotoxicity and overcome acquired drug resistance. nih.govmdpi.com | In vitro cancer cell line studies (2D and 3D cultures), Patient-derived xenograft (PDX) models. crownbio.com | Cell viability, apoptosis induction, tumor growth inhibition, mechanisms of synergy. |
| Targeted Therapies (e.g., Kinase Inhibitors) | To target multiple oncogenic pathways simultaneously and prevent the emergence of resistance. nih.gov | Genetically characterized cancer cell lines, in vivo models with specific molecular alterations. | Signal transduction pathway modulation, cell cycle arrest, tumor regression. |
| Radiation Therapy | To assess the potential of this compound to act as a radiosensitizer, possibly through vascular normalization. nih.gov | In vitro clonogenic assays, in vivo tumor models treated with localized irradiation. | Enhancement of radiation-induced cell killing, tumor oxygenation levels, vascular changes. |
Development of Novel Calixarene (B151959) Analogs Inspired by this compound Mechanisms
The structure of this compound provides a scaffold for the rational design of new calixarene analogs with potentially improved therapeutic indices. While this compound itself was the result of modifying earlier compounds, its own structure-activity relationship (SAR) can be further explored to guide the synthesis of next-generation molecules. nih.govacs.orgnih.gov
Future research could focus on synthesizing a library of this compound analogs with systematic modifications to its structure. For instance, alterations to the polycationic groups on the hydrophilic face or modifications of the hydrophobic core could be undertaken to understand their influence on cytotoxicity, cell uptake, and target interaction. The goal of such studies would be to identify analogs with enhanced potency, greater selectivity for cancer cells, or improved pharmacokinetic properties.
Moreover, the development of these analogs could incorporate features to facilitate their use in other research applications. For example, the attachment of fluorescent probes or radionuclides could produce imaging agents for in vivo tracking and biodistribution studies, similar to approaches taken with other calixarene compounds. researchgate.net
Strategies for the Development of Novel Calixarene Analogs
| Modification Strategy | Objective | Potential Outcome |
|---|---|---|
| Alteration of Cationic Groups | To optimize charge density and distribution for improved cell penetration and target binding. | Analogs with enhanced cytotoxicity or reduced off-target effects. |
| Modification of the Hydrophobic Core | To modulate the overall lipophilicity and potential for non-specific interactions. | Compounds with improved solubility and pharmacokinetic profiles. |
| Introduction of Functional Groups for Conjugation | To enable the attachment of imaging agents, targeting moieties, or other drugs. | Multifunctional calixarene-based theranostics and drug delivery systems. researchgate.net |
Utilizing this compound as a Probe for Specific Biological Pathways
A significant challenge and opportunity in the study of this compound is that its precise molecular target has not yet been fully elucidated. researchgate.net While it was developed from mimetics of an anti-angiogenic peptide that targets galectin-1, preliminary data suggest that the actions of this compound may not be directed at this protein. researchgate.net This ambiguity opens up the possibility of using this compound as a chemical probe to identify novel biological pathways involved in cancer cell survival and proliferation.
Future research efforts could employ a variety of unbiased, systematic approaches to identify the cellular targets of this compound. Techniques such as affinity chromatography using immobilized this compound, yeast three-hybrid screening, or computational modeling could be utilized to pull down or predict binding partners. Once potential targets are identified, further validation through genetic and pharmacological approaches would be necessary.
The identification of the molecular target(s) of this compound would be a significant breakthrough, not only for understanding its mechanism of action but also for its potential as a tool to probe the function of its target protein(s) and associated signaling pathways.
Translational Research Perspectives for Novel Therapeutic Development (Preclinical Stage)
The preclinical data on this compound, particularly its efficacy in a syngeneic B16F10 melanoma mouse model where it inhibited tumor growth, provides a strong rationale for further translational research. nih.govnih.gov A key aspect of this research will be to expand the evaluation of this compound in a wider range of preclinical cancer models that are more representative of human disease. This includes the use of patient-derived xenograft (PDX) models, which are known to better recapitulate the heterogeneity of human tumors. crownbio.com
A major focus of translational studies will be to further investigate the potential of this compound in overcoming multidrug resistance. nih.gov Its demonstrated activity against drug-resistant cell lines is a significant finding that warrants deeper investigation into the underlying mechanisms. nih.gov Understanding how this compound circumvents or overcomes common resistance mechanisms, such as drug efflux pumps, could inform its clinical development strategy and identify patient populations most likely to benefit.
The development of robust biomarkers to predict response to this compound will also be a critical component of its translational path. This could involve identifying genetic or proteomic signatures in cancer cells that correlate with sensitivity to the compound. Such biomarkers would be invaluable for patient selection in future clinical trials.
Q & A
Basic Research Questions
Q. How should researchers conduct a comprehensive literature review for PTX-013 HCl while ensuring the inclusion of high-quality, peer-reviewed studies?
- Methodology : Begin by querying databases like PubMed, SciFinder, and Reaxys using keywords such as "this compound synthesis," "pharmacological activity," and "mechanistic studies." Prioritize primary literature (e.g., J. Med. Chem., Org. Lett.) over reviews. Use Boolean operators to refine searches (e.g., "this compound AND cytotoxicity"). Evaluate study quality by assessing experimental rigor, sample sizes, and statistical methods . Cross-reference citations in seminal papers to identify foundational work. Avoid non-peer-reviewed sources or commercial platforms like .
Q. What initial experimental parameters should be prioritized during this compound synthesis to ensure reproducibility?
- Methodology : Document reaction conditions (solvent, temperature, catalyst), stoichiometry, and purification steps meticulously. Use controlled crystallization or chromatography to isolate intermediates. Validate purity via HPLC (≥95%) and characterize using NMR (¹H/¹³C) and HRMS. For reproducibility, adhere to protocols in peer-reviewed syntheses and report deviations (e.g., solvent grade, humidity) . Include negative controls (e.g., uncatalyzed reactions) to confirm reaction efficacy .
Q. Which spectroscopic and chromatographic techniques are critical for confirming this compound’s structural integrity and purity?
- Methodology :
- Structural Confirmation : Use ¹H/¹³C NMR to verify proton environments and carbon frameworks. Compare spectra with published data .
- Purity Analysis : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Calculate purity using area-under-curve (AUC) integration.
- Advanced Techniques : For stereochemical analysis, utilize circular dichroism (CD) or X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different in vitro models (e.g., cancer cell lines vs. primary cells)?
- Methodology :
- Comparative Analysis : Replicate assays using identical cell lines, culture conditions, and assay protocols (e.g., MTT vs. ATP-based viability). Control for variables like passage number and serum concentration .
- Dose-Response Curves : Generate IC₅₀ values across multiple replicates. Use statistical tools (e.g., ANOVA, Tukey’s test) to assess significance of discrepancies .
- Mechanistic Probes : Perform target engagement studies (e.g., thermal shift assays, siRNA knockdown) to confirm on-target effects in divergent models .
Q. What optimization strategies improve this compound’s synthetic yield without compromising stereochemical fidelity?
- Methodology :
- Catalysis Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC .
- Solvent Optimization : Evaluate polar aprotic solvents (DMF, DMSO) for solubility vs. stereochemical drift. Use low-temperature kinetics to suppress racemization .
- Scale-Up Considerations : Employ flow chemistry for exothermic steps to maintain yield consistency at larger scales .
Q. How to design mechanistic studies to elucidate this compound’s target engagement and potential off-target effects?
- Methodology :
- Proteomic Profiling : Use affinity-based chemoproteomics (e.g., activity-based protein profiling, ABPP) to identify binding partners .
- CRISPR-Cas9 Screens : Conduct genome-wide knockout screens to pinpoint synthetic lethal interactions .
- Off-Target Assays : Employ panels of unrelated enzymes (e.g., kinases, GPCRs) to assess selectivity. Compare with structural analogs to infer SAR .
Data Analysis and Reporting Guidelines
- Statistical Validation : Report mean ± SEM with n ≥ 3. Use tools like GraphPad Prism for nonlinear regression (dose-response) .
- Ethical Compliance : Align in vivo studies with ARRIVE guidelines; justify sample sizes via power analysis .
- Data Reproducibility : Archive raw spectra/chromatograms in supplementary materials. Share code for computational modeling (e.g., Gaussian, AutoDock) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
